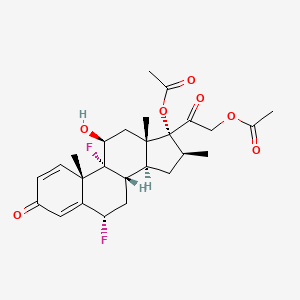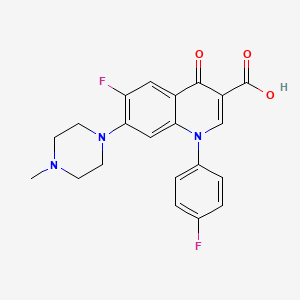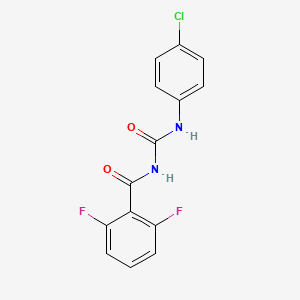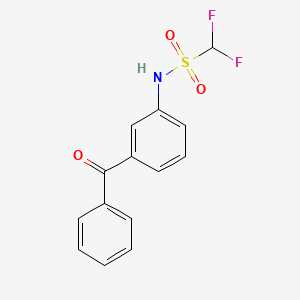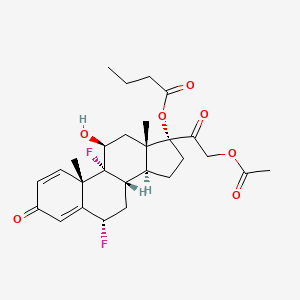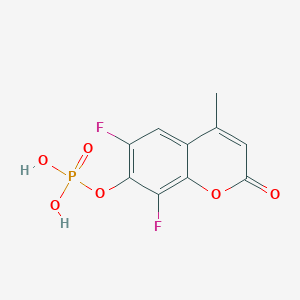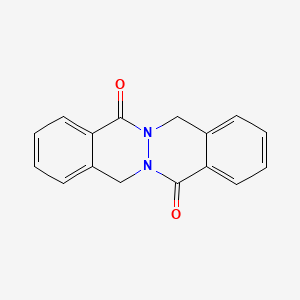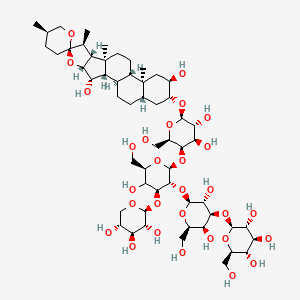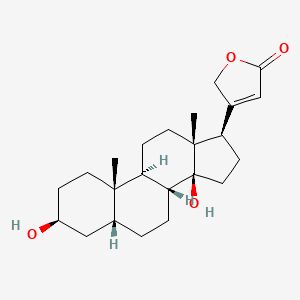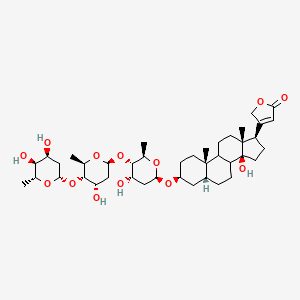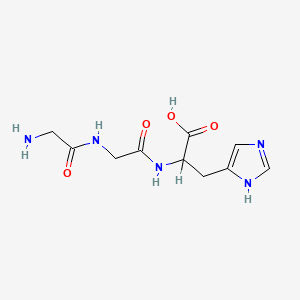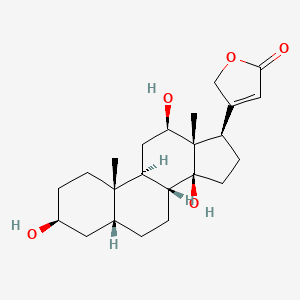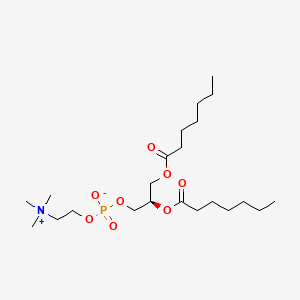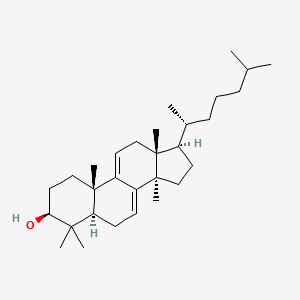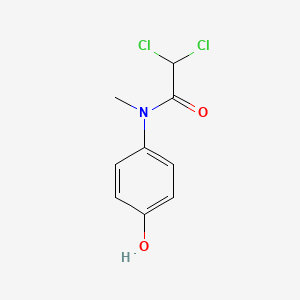
狄洛尼达
描述
地洛尼达是一种主要用于治疗由原生动物(特别是阿米巴)引起的感染的药物。 它通常用于控制和消除溶组织内阿米巴感染,这种感染会导致阿米巴痢疾和其他胃肠道问题 .
科学研究应用
地洛尼达在科学研究中有几种应用,包括:
化学: 用作研究水解和葡萄糖醛酸化反应的模型化合物。
生物学: 研究其对原生动物感染的影响及其对溶组织内阿米巴的作用机制.
医学: 用于临床研究,以评估其治疗阿米巴感染的疗效和安全性.
工业: 用于开发新的抗原生动物药物和制剂.
作用机制
地洛尼达的确切作用机制尚不完全清楚。 已知它是一种腔内杀阿米巴药,这意味着它在肠腔内起作用,破坏溶组织内阿米巴的滋养体。 这些滋养体最终形成囊肿,由受感染者排出体外 . 地洛尼达可能抑制原生动物的蛋白质合成,导致其死亡 .
类似化合物:
甲硝唑: 用于治疗有症状的阿米巴感染,可以渗透到组织中,与地洛尼达不同.
替硝唑: 类似于甲硝唑,用于治疗有症状的阿米巴感染.
比较:
地洛尼达作为腔内杀阿米巴药的独特作用使其成为治疗阿米巴感染的宝贵工具,尤其是在其他治疗方法不适合或不可用时。
生化分析
Biochemical Properties
Diloxanide is a luminal amebicide, meaning it destroys the trophozoites of E. histolytica that eventually form into cysts .
Cellular Effects
Diloxanide exerts its effects primarily on the cells of the protozoa E. histolytica. It destroys the trophozoites of this organism, which are the active, feeding stage of the life cycle . The destruction of these cells prevents the formation of cysts, which are the dormant stage that allows the protozoa to survive outside the host .
Molecular Mechanism
It is thought that diloxanide may inhibit protein synthesis . This would interfere with the growth and reproduction of the protozoa, leading to their destruction .
Temporal Effects in Laboratory Settings
The effects of diloxanide have been studied extensively in laboratory settings. Diloxanide is a prodrug, and is hydrolyzed in the gastrointestinal tract to produce the active ingredient . It has a half-life of about 3 hours .
Dosage Effects in Animal Models
The effects of diloxanide in animal models have not been extensively studied. It is known that diloxanide is used in the treatment of asymptomatic (cyst passers) intestinal amebiasis caused by Entamoeba histolytica .
Metabolic Pathways
Diloxanide is metabolized in the body by hydrolysis to furoic acid and diloxanide. The diloxanide is then extensively glucuronidated, with 99% of diloxanide occurring as glucuronide and 1% as free diloxanide in the systemic circulation .
Transport and Distribution
Diloxanide is slowly absorbed from the gastrointestinal tract . It is then distributed throughout the body, where it exerts its effects on the cells of the protozoa E. histolytica .
Subcellular Localization
The subcellular localization of diloxanide is not well understood. As a luminal amebicide, it is likely that it exerts its effects primarily in the lumen of the intestine, where the protozoa E. histolytica reside .
准备方法
合成路线和反应条件: 地洛尼达可以通过多步合成过程制备,该过程涉及4-氯苯胺与二氯乙酰氯反应生成二氯乙酰-4-氯苯胺。 然后将该中间体与呋喃-2-羧酸反应生成地洛尼达 .
工业生产方法: 地洛尼达的工业生产通常采用相同的基本化学反应进行大规模合成,但对其进行了优化以提高效率和产率。 这包括精确控制反应条件,如温度、压力和 pH 值,以确保最终产品的纯度和一致性高 .
化学反应分析
反应类型: 地洛尼达会发生多种类型的化学反应,包括:
常用试剂和条件:
水解: 通常在水存在的情况下,在酸性或碱性条件下进行。
葡萄糖醛酸化: 在生理条件下,由肝脏中的酶催化。
主要生成产物:
水解: 生成地洛尼达和呋喃甲酸。
葡萄糖醛酸化: 生成地洛尼达葡萄糖醛酸苷.
相似化合物的比较
Paromomycin: Another luminal amebicide used to treat amoebic infections.
Metronidazole: Used to treat symptomatic amoebic infections and can penetrate tissues, unlike diloxanide.
Tinidazole: Similar to metronidazole, used for treating symptomatic amoebic infections.
Comparison:
Diloxanide vs. Paromomycin: Diloxanide is often used as a second-line treatment when paromomycin is not available or suitable.
Diloxanide vs. Metronidazole/Tinidazole: Diloxanide is used after treatment with metronidazole or tinidazole for symptomatic infections.
Diloxanide’s unique role as a luminal amebicide makes it a valuable tool in the treatment of amoebic infections, particularly in cases where other treatments are not suitable or available.
属性
IUPAC Name |
2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-12(9(14)8(10)11)6-2-4-7(13)5-3-6/h2-5,8,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZZSOOGQLOEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022939 | |
| Record name | Diloxanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Unknown. Diloxanide may inhibit protein synthesis. | |
| Record name | Diloxanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08792 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
579-38-4 | |
| Record name | Diloxanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diloxanide [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diloxanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08792 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diloxanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diloxanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILOXANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89134SCM7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diloxanide furoate exert its effects within the body?
A1: While the precise mechanism of action remains not fully elucidated, research suggests Diloxanide furoate primarily targets the lumen of the intestine, exerting its effects directly on luminal amoebae. [] It is considered a luminal amoebicide, primarily active against Entamoeba histolytica trophozoites residing within the gut. [, ] This targeted action makes it particularly effective for treating asymptomatic intestinal amoebiasis. [, ]
Q2: What is the molecular formula and weight of Diloxanide furoate?
A2: Diloxanide furoate has the molecular formula C14H11Cl2NO4 and a molecular weight of 328.15 g/mol. []
Q3: Are there any spectroscopic data available for Diloxanide furoate?
A3: Yes, several studies employ spectroscopic techniques for analysis:
- PMR Spectroscopy: A PMR spectroscopy method using tetramethylsilane (TMS) as an internal standard was developed to quantify Diloxanide furoate in both pure powder and tablet formulations. The method relies on the N-CH3 protons singlet peak at δ = 3.23 for quantitative measurement. []
- UV Spectrophotometry: UV spectrophotometry plays a crucial role in analyzing Diloxanide furoate. Studies use specific wavelengths for detection and quantification, including 258 nm, 270 nm, 280 nm, and 311 nm, depending on the analytical method and the other compounds present in the sample. [, , , , , ]
Q4: How does the presence of carbohydrates affect the stability of Diloxanide furoate?
A4: Research indicates that certain carbohydrates can influence Diloxanide furoate stability. In alkaline conditions, sucrose, glucose, fructose, and lactose were found to accelerate the hydrolysis of Diloxanide furoate at 40°C. [] Interestingly, Diloxanide furoate exhibited better stability in fructose, lactose, and sorbitol solutions at room temperature. []
Q5: How does light exposure impact the stability of Diloxanide furoate?
A5: Studies reveal Diloxanide furoate is susceptible to photodegradation. Exposure to UV irradiation, artificial room light, and sunlight leads to degradation. The photodegradation process follows first-order kinetics in both quartz cells and glass bottles. Solvent choice also influences the rate of photodegradation. []
Q6: What strategies can enhance Diloxanide furoate's photostability?
A6: The addition of photoprotective agents like para-aminobenzoic acid (PABA) and ascorbic acid significantly improves the photostability of Diloxanide furoate solutions exposed to 254 nm UV irradiation. Commercially available Tang® preparation, containing sugars, buffers, stabilizers, and artificial colors, also demonstrated a photoprotective effect. []
Q7: What formulation strategies are explored to enhance Diloxanide furoate's delivery and performance?
A7: Several approaches are under investigation to optimize Diloxanide furoate delivery:
- Cyclodextrin Complexation: Complexation with β-cyclodextrin (βCD), methyl-β-cyclodextrin (MβCD), and hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to significantly improve the solubility and dissolution rate of Diloxanide furoate. [] This strategy holds promise for enhancing its bioavailability and therapeutic efficacy.
- pH-Dependent Polymers: Studies explore colon-targeted delivery using pH-sensitive polymers like Eudragit S100, Eudragit L 100, and Cellulose acetate phthallate. These polymers aim to control drug release in specific intestinal regions for optimal therapeutic effect. []
Q8: What analytical techniques are commonly employed in Diloxanide furoate research?
A8: A range of analytical techniques are utilized to characterize and quantify Diloxanide furoate:
- High-Performance Liquid Chromatography (HPLC): This versatile technique is frequently used to assay Diloxanide furoate in pharmaceutical formulations, study its stability, and analyze its presence in biological samples. Different variations of HPLC, including RP-HPLC, are employed. [, , , , , , , , , , , , , ]
- Thin-Layer Chromatography (TLC): This method provides a rapid and cost-effective way to separate and quantify Diloxanide furoate in mixtures. High-performance TLC (HPTLC) offers enhanced sensitivity and resolution for analysis. [, ]
- UV Spectrophotometry: This technique utilizes the absorption properties of Diloxanide furoate at specific wavelengths to determine its concentration in various samples. [, , , ]
- Difference Spectrophotometry: This technique measures the absorbance difference at specific wavelengths, allowing the determination of Diloxanide furoate in the presence of other components. []
Q9: How is the validity of these analytical methods ensured?
A9: The analytical methods employed in Diloxanide furoate research undergo rigorous validation procedures following guidelines set by organizations like the International Conference on Harmonisation (ICH). [, , , , , , , ] The validation process typically involves assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). [, , , , , , ] This rigorous validation process ensures the reliability and reproducibility of the results obtained from these analytical methods.
Q10: What is the clinical significance of distinguishing pathogenic from non-pathogenic Entamoeba histolytica strains?
A10: The identification of distinct pathogenic and non-pathogenic Entamoeba histolytica strains has important implications for treatment decisions. While both strains can colonize the human gut, only pathogenic strains cause invasive disease. [] Therefore, treatment with Diloxanide furoate, a luminal amebicide, is typically recommended only for infections confirmed to be caused by pathogenic strains. [, , ]
Q11: What challenges are associated with treating intestinal amoebiasis in specific populations?
A11: Difficulties in treatment can arise in settings where hygiene and sanitation are compromised, potentially leading to reinfection. This has been observed in institutions housing mentally disabled individuals. In such cases, combined therapeutic approaches, including metronidazole followed by Diloxanide furoate, have proven effective in controlling the spread of infection. []
Q12: How does Diloxanide furoate compare to other available treatments for amoebiasis?
A12: While Diloxanide furoate effectively targets luminal amoebae, it might not be sufficient to completely eliminate amoebae residing within tissues. [, , , ] In such cases, a combination therapy approach, often involving metronidazole or other nitroimidazole derivatives followed by Diloxanide furoate, is recommended. [, , , ] The choice of treatment often depends on the clinical presentation, the severity of infection, and the presence or absence of extraintestinal involvement.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


